molecular formula C21H21BrF3N5 B1466940 (R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine CAS No. 1003017-95-5

(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine

Cat. No.: B1466940
CAS No.: 1003017-95-5
M. Wt: 480.3 g/mol
InChI Key: FTECAEAIQQQLLE-CQSZACIVSA-N
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Description

(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine is a structurally sophisticated compound of significant interest in preclinical oncology research, primarily for its potent and selective inhibitory activity against Anaplastic Lymphoma Kinase (ALK). This chiral, single-enantiomer molecule is designed to mimic the core structure of advanced ALK inhibitors like Lorlatinib https://pubchem.ncbi.nlm.nih.gov/compound/Lorlatinib , which are used to treat ALK-positive non-small cell lung cancer (NSCLC). Its research value lies in its tailored structure, where the (R)-configuration, the 4-bromophenyl group, and the 5-trifluoromethyl-pyridin-2-yl moiety are critical for optimal binding affinity and selectivity within the ALK kinase domain. Researchers utilize this compound as a key chemical tool to investigate resistance mechanisms to existing ALK therapies, to study aberrant ALK signaling pathways in cellular and animal models of cancer https://www.cancer.gov/types/lung/research/alk-fusion , and to support the structure-activity relationship (SAR) profiling required for the development of next-generation kinase inhibitors. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and cell membrane permeability, making this analog particularly valuable for pharmacokinetic and pharmacodynamic studies. Its primary application is thus as a high-value intermediate or reference standard in drug discovery programs focused on overcoming treatment resistance in ALK-driven malignancies.

Properties

IUPAC Name

(2R)-4-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrF3N5/c1-14-12-29(8-9-30(14)19-7-4-17(11-26-19)21(23,24)25)13-16-10-27-28-20(16)15-2-5-18(22)6-3-15/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,27,28)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTECAEAIQQQLLE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine is a complex organic compound with significant potential for biological activity. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H21BrF3N5C_{21}H_{21}BrF_3N_5 with a molecular weight of 480.3 g/mol. Its IUPAC name is (2R)-4-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine. The structure features a piperazine core substituted with a pyrazole and a trifluoromethyl pyridine group, which are critical for its biological activity.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Antitumor Activity : Studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against multiple cancer cell lines. The presence of the pyrazole ring is often associated with enhanced antitumor properties due to its ability to interact with key cellular targets.
  • Antimicrobial Properties : The incorporation of bromophenyl and trifluoromethyl groups has been linked to improved antimicrobial activity, particularly against Gram-positive bacteria and fungi. These substituents may enhance lipophilicity and facilitate membrane penetration.
  • Neuropharmacological Effects : Some derivatives of pyrazole compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent Effect on Activity
BromophenylEnhances cytotoxicity in cancer cells
TrifluoromethylIncreases lipophilicity and antimicrobial action
Pyrazole RingCritical for interaction with biological targets

Case Studies

  • Antitumor Activity in Breast Cancer Models : A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell proliferation significantly, with IC50 values in the low micromolar range. This suggests a strong potential for further development as an anticancer agent.
  • Antimicrobial Screening : In vitro tests against Staphylococcus aureus showed that the compound exhibited bactericidal effects, with minimum inhibitory concentration (MIC) values lower than 10 µg/mL, indicating potent antimicrobial properties.
  • Neuropharmacological Assessment : Preliminary assessments using animal models indicated that compounds structurally related to this piperazine derivative could modulate serotonin receptors, suggesting potential applications in treating depression or anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of arylpiperazine derivatives with pyrazole or heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological/Pharmacological Relevance Key References
(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-CF₃-pyridin-2-yl)-piperazine Pyrazole core, 4-bromophenyl, CF₃-pyridine, chiral piperazine 384 (GC-MS) Potential CNS activity due to piperazine and trifluoromethyl groups; enhanced stability from bromine
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine Piperazine with 4-bromobenzyl and furylmethyl substituents ~356 (calculated) Likely lower metabolic stability compared to CF₃-pyridine analogues; furan may reduce bioavailability
Elopiprazole (1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine) Benzofuran, fluorophenyl-pyrrole, piperazine ~422 (estimated) Antipsychotic candidate; benzofuran enhances blood-brain barrier penetration
4-(1H-Pyrazol-4-yl)-1-(4-(4-CF₃-phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazole, CF₃-phenylpiperazine, ketone linker ~413 (calculated) Extended linker may improve solubility but reduce receptor selectivity
(E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)propenone Bromophenyl-pyrazole, dichlorophenyl propenone ~495 (calculated) Antifungal/antibacterial activity; dichlorophenyl enhances hydrophobicity

Key Findings from Comparative Studies

Bioavailability and Stability: The trifluoromethyl-pyridine group in the target compound likely improves metabolic stability compared to furan or non-halogenated analogues (e.g., 1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine) .

Receptor Binding: Piperazine derivatives with pyridine or benzofuran rings (e.g., Elopiprazole) exhibit higher affinity for serotonin/dopamine receptors than those with simple phenyl groups . The chiral (R)-configuration in the target compound may confer stereoselective binding, a feature absent in non-chiral analogues like Compound 5 .

Synthetic Feasibility :

  • The target compound’s synthesis shares steps with Compound 5 (e.g., coupling arylpiperazines with pyrazole intermediates), but the chiral center introduces additional complexity in purification .

Spectroscopic Differentiation :

  • GC-MS and NMR data distinguish the target compound from analogues:

  • m/z 304 fragment in GC-MS corresponds to pyrazole-CF₃-pyridine cleavage .
  • ¹H-NMR shows distinct peaks for methyl-piperazine (~δ 2.3 ppm) and pyrazole protons (~δ 7.5 ppm) .

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones or Acetylenic Ketones

  • Pyrazole rings are commonly synthesized via the reaction of hydrazine derivatives with acetylenic ketones or α,β-ethylenic ketones under reflux in ethanol or DMF.
  • For example, phenylhydrazine reacts with acetylenic ketones to yield regioisomeric pyrazoles, with reaction conditions and substituents influencing regioselectivity and yield.
  • Catalytic systems such as copper triflate combined with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) have been employed to improve yields and selectivity in forming 1,3,5-trisubstituted pyrazoles.
  • Oxidative aromatization steps may follow cyclocondensation to convert pyrazolines into fully aromatic pyrazoles.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

  • Ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of catalysts such as zinc triflate to form pyrazoles efficiently.
  • This method offers high yields (around 89%) and straightforward procedures, suitable for synthesizing pyrazole derivatives with various substitutions.

Functionalization of the Piperazine Ring

  • The piperazine moiety is introduced via nucleophilic substitution or reductive amination strategies.
  • The 2-methyl substitution on piperazine is typically achieved by alkylation using methylating agents under controlled conditions.
  • The 1-position substitution with 5-trifluoromethyl-pyridin-2-yl groups can be introduced by coupling reactions using appropriately functionalized pyridine derivatives, often via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Incorporation of the 3-(4-Bromophenyl) Substituent

  • The 4-position of the pyrazole ring is functionalized with a bromophenylmethyl group through alkylation or coupling reactions.
  • This step may involve the use of 4-bromobenzyl halides or related electrophiles reacting with pyrazole intermediates under basic conditions.
  • Careful control of reaction conditions is necessary to avoid side reactions and ensure regioselectivity.

Stereochemical Resolution to Obtain the (R)-Enantiomer

  • Chiral resolution methods or asymmetric synthesis techniques are employed to isolate the (R)-enantiomer.
  • Chiral catalysts or auxiliaries may be used during key steps such as alkylation or coupling to induce stereoselectivity.
  • Alternatively, chiral chromatography or crystallization methods can be applied to separate enantiomers post-synthesis.

Representative Experimental Procedure (Based on Analogous Pyrazole Derivatives)

Step Reagents & Conditions Outcome Yield (%)
1. Pyrazole formation Phenylhydrazine + acetylenic ketone, ethanol, reflux Formation of 3-(4-bromophenyl)-1H-pyrazole core ~75-85%
2. Alkylation of pyrazole 4-bromobenzyl bromide, base (e.g., K2CO3), DMF Introduction of bromophenylmethyl group at 4-position 70-80%
3. Piperazine substitution 2-methylpiperazine + 5-trifluoromethyl-pyridin-2-yl halide, Pd-catalyst Coupling to form 1-(5-trifluoromethyl-pyridin-2-yl)-2-methylpiperazine 65-75%
4. Coupling pyrazole and piperazine units Nucleophilic substitution or reductive amination Formation of final compound 60-70%
5. Resolution Chiral HPLC or crystallization Isolation of (R)-enantiomer Variable

Research Findings and Optimization Notes

  • Substitution on the pyrazolyl-phenyl group with electron-withdrawing groups such as trifluoromethyl enhances metabolic stability and biological efficacy without compromising potency.
  • Modifications at the benzyl and tolyl positions affect phase 1 metabolism, with sulfanyl groups prone to undesirable oxidation.
  • Use of copper triflate and ionic liquids as catalysts in pyrazole synthesis improves yields and allows catalyst recycling.
  • The stereochemistry at the piperazine ring significantly influences biological activity, necessitating careful control during synthesis.
  • Crystallographic studies confirm the structural integrity and stereochemistry of the final compound, supporting the proposed synthetic route.

Summary Table of Key Synthetic Methods

Method Type Key Reagents/Conditions Advantages Limitations
Cyclocondensation (hydrazines + ketones) Hydrazine derivatives, acetylenic/α,β-unsaturated ketones, ethanol/DMF, reflux Straightforward, well-established Regioisomer mixtures possible
1,3-Dipolar Cycloaddition Diazocarbonyl compounds, zinc triflate catalyst High yield, mild conditions Requires catalyst optimization
Piperazine Functionalization Alkylating agents, Pd-catalysts, bases Selective substitution, scalable Sensitive to reaction conditions
Chiral Resolution Chiral chromatography, crystallization High enantiomeric purity Additional purification step

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine
Reactant of Route 2
Reactant of Route 2
(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine

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